molecular formula C16H14N2S B2495915 2-methyl-N-phenylindolizine-3-carbothioamide CAS No. 15778-33-3

2-methyl-N-phenylindolizine-3-carbothioamide

Cat. No.: B2495915
CAS No.: 15778-33-3
M. Wt: 266.36
InChI Key: YQAMBEPYMRLAQC-UHFFFAOYSA-N
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Description

Product Overview 2-methyl-N-phenylindolizine-3-carbothioamide (CAS Number: 7137-11-3) is a synthetic organic compound with a molecular formula of C₁₆H₁₄N₂S and a molecular weight of 266.36 g/mol . This chemical features an indolizine core, a structure of interest in medicinal chemistry, linked to a phenyl ring via a carbothioamide group. The compound is supplied for research and development purposes and is strictly designated as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. Research Context and Potential Applications While specific biological data for this compound is not available in the public domain, its molecular structure offers insights into its potential research value. The indolizine skeleton is recognized as a privileged structure in drug discovery due to its diverse biological activities . Furthermore, the carbothioamide functional group (-C(=S)N-) is a key pharmacophore present in numerous compounds with demonstrated biological activity. Molecules containing this group have been extensively studied for their antioxidant , anticancer , and antimicrobial properties . For instance, various carbothioamide derivatives have shown promise in inhibiting specific enzymatic targets and cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, which is crucial in cancer research . Other carbothioamide analogues have been investigated as inhibitors of viral proteases, including SARS-CoV-2 M pro . Therefore, this compound serves as a versatile chemical scaffold for developing new bioactive molecules and probing biological mechanisms. Handling and Safety Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Refer to the relevant Safety Data Sheet (SDS) for detailed information on hazards, safe handling practices, and storage conditions.

Properties

IUPAC Name

2-methyl-N-phenylindolizine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-11-14-9-5-6-10-18(14)15(12)16(19)17-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAMBEPYMRLAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-N-phenylindolizine-3-carbothioamide can be achieved through various synthetic routes. One common method involves the radical cyclization/cross-coupling of appropriate precursors . The reaction conditions typically include the use of radical initiators and catalysts to facilitate the formation of the indolizine ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

2-methyl-N-phenylindolizine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .

Mechanism of Action

The mechanism of action of 2-methyl-N-phenylindolizine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methyl-N-phenylindolizine-3-carbothioamide with structurally related carbothioamide derivatives from the evidence, focusing on molecular frameworks, substituents, and bioactivity:

Compound Core Structure Substituents Key Functional Groups Reported Bioactivity
This compound Indolizine 2-CH₃, 3-N-phenylcarbothioamide Carbothioamide, bicyclic heterocycle Hypothetical (based on analogs)
N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide Hydrazinecarbothioamide 2,5-dimethylphenyl, pyridinylmethylene Hydrazine, carbothioamide, pyridine IC₅₀ = 0.8 µM (MCF-7 cells)
2-((2-Aminopyridin-3-yl)methylene)-N-phenylhydrazinecarbothioamide Hydrazinecarbothioamide 2-aminopyridinyl, phenyl Hydrazine, carbothioamide, pyridine Anticancer (DFT-predicted)
2-(Cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide Hydrazinecarbothioamide Cyclohexylcarbonyl, phenyl Hydrazine, carbothioamide, ketone Not reported in evidence

Key Observations:

Core Structure Differences: The indolizine core in the target compound provides a rigid, planar bicyclic system, contrasting with the linear hydrazine backbone in analogs. This rigidity may enhance binding specificity in biological targets but reduce conformational flexibility compared to hydrazine derivatives .

Substituent Effects: The 2-methyl group on the indolizine ring likely increases lipophilicity, analogous to dimethylphenyl substituents in , which were intentionally added to enhance membrane permeability .

Bioactivity: Hydrazinecarbothioamide analogs demonstrate potent anticancer activity (e.g., IC₅₀ = 0.8 µM for MCF-7 inhibition ). The indolizine derivative’s activity remains speculative but could benefit from the carbothioamide’s metal-chelating properties and the indolizine ring’s electronic profile.

Biological Activity

2-Methyl-N-phenylindolizine-3-carbothioamide, a compound belonging to the indolizine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H12N2S
  • Molecular Weight : 220.30 g/mol
  • CAS Number : 15778-33-3

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

  • Case Study : In a study conducted on breast cancer cell lines, treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 20 µM after 48 hours. The study highlighted the compound's ability to activate caspase pathways, which are critical for programmed cell death.

2. Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. It exhibits inhibitory activity against a range of bacteria and fungi.

  • Research Findings : A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest potential use in treating infections caused by resistant strains.

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes.

  • Mechanism of Action : The compound selectively inhibits COX-2, reducing the synthesis of pro-inflammatory mediators. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : Activation of caspases leads to apoptosis in cancer cells.
  • COX Enzyme Inhibition : Selective inhibition of COX-2 reduces inflammation without affecting COX-1, preserving gastric mucosal integrity.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to other indolizine derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
Indolizine Derivative AModerateHighLow
Indolizine Derivative BLowModerateModerate

Q & A

Q. What statistical methods are appropriate for dose-response studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals and use ANOVA for cross-study comparisons. Include replicate experiments (n ≥ 3) to ensure reproducibility .

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